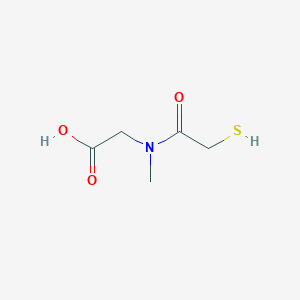![molecular formula C10H10O2 B071358 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone CAS No. 190961-74-1](/img/structure/B71358.png)
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone, also known as phenylglycidyl ketone, is a versatile organic compound that has gained significant attention in the scientific research community due to its unique chemical properties. This compound has been used in various fields of research, including material science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is not well understood. However, it is believed to act as an electrophile due to the presence of the epoxide group in its structure. This electrophilic property makes it a useful reagent in organic synthesis, where it can react with nucleophiles to form various compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. However, it has been reported to exhibit cytotoxic effects on cancer cells. The compound has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its versatility. The compound can be used in various fields of research, including organic chemistry, material science, and biochemistry. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects on cancer cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone. One potential area of research is the development of new synthetic routes for the compound. This could lead to the production of enantiomerically pure forms of the compound, which could have potential applications in drug development.
Another area of research is the investigation of the compound's potential cytotoxic effects on cancer cells. This could lead to the development of new cancer treatments that target specific cancer cells.
Finally, the compound's potential use as a cross-linking agent in the production of epoxy resins and adhesives could also be explored further. This could lead to the development of new materials with unique properties.
Conclusion:
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone is a versatile organic compound that has gained significant attention in the scientific research community. Its unique chemical properties have made it a useful reagent in various fields of research, including organic chemistry, material science, and biochemistry. While there is limited research on the compound's biochemical and physiological effects, it has shown potential as a cytotoxic agent against cancer cells. Future research on the compound could lead to the development of new synthetic routes, cancer treatments, and materials with unique properties.
Méthodes De Synthèse
The synthesis of 1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of phenylmagnesium bromide with glycidyl ketone. This reaction results in the formation of a racemic mixture of the compound. However, the enantiomerically pure form of the compound can be obtained through the use of chiral reagents or by resolution of the racemic mixture.
Applications De Recherche Scientifique
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research due to its unique chemical properties. It has been used as a reagent in organic synthesis, specifically in the synthesis of chiral compounds. The compound has also been used as a cross-linking agent in the production of epoxy resins and adhesives.
Propriétés
Numéro CAS |
190961-74-1 |
|---|---|
Nom du produit |
1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
1-[(2R,3R)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10+/m0/s1 |
Clé InChI |
IGCQIHCZUYCYAA-UWVGGRQHSA-N |
SMILES isomérique |
CC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







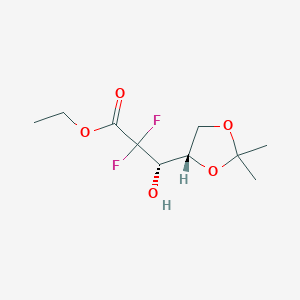

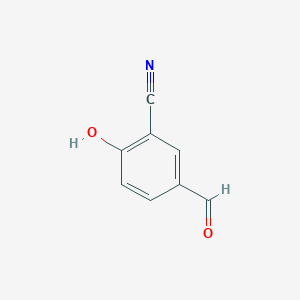
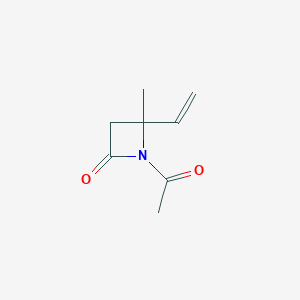

![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
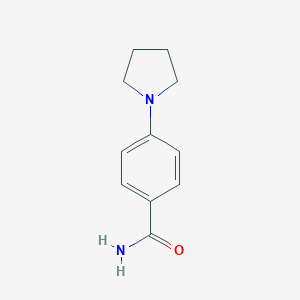

![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
